molecular formula C12H21ClN2O4S B2409596 Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2378507-22-1

Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2409596
CAS No.: 2378507-22-1
M. Wt: 324.82
InChI Key: REXKZZKVCKCEQM-UHFFFAOYSA-N
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Description

Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with the molecular formula C12H21ClN2O4S. It is characterized by a spirocyclic structure, which includes a diazaspiro nonane core, a chlorosulfonyl group, and a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps starting from simpler precursors. One common approach involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate and chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of chlorosulfonic acid, which is highly corrosive .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, solvents like dichloromethane, and catalysts such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its role in the development of kinase inhibitors, which are important in cancer therapy.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its reactivity with various biological and chemical targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially inhibiting their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorosulfonyl group in tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate makes it unique compared to its analogs. This functional group imparts distinct reactivity, making it valuable in the synthesis of sulfonamide derivatives and other complex molecules .

Properties

IUPAC Name

tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O4S/c1-11(2,3)19-10(16)14-8-12(9-14)4-6-15(7-5-12)20(13,17)18/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXKZZKVCKCEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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